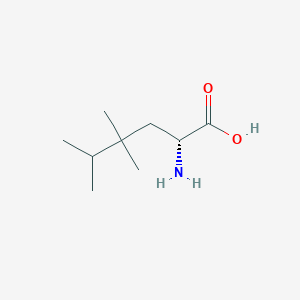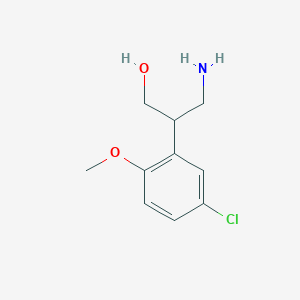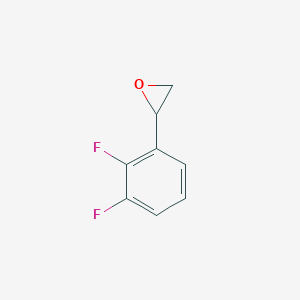![molecular formula C10H12O3 B13612499 Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
Methyl 3-[(1s)-1-hydroxyethyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(1s)-1-hydroxyethyl]benzoate is an organic compound belonging to the ester class It is derived from benzoic acid and features a hydroxyethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-[(1s)-1-hydroxyethyl]benzoate can be synthesized through the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(1s)-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoates or bromobenzoates.
Aplicaciones Científicas De Investigación
Methyl 3-[(1s)-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-[(1s)-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and methanol, which can then participate in various biochemical processes. The hydroxyethyl group can interact with enzymes and receptors, influencing cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[(1s)-2-hydroxy-1-(methylamino)ethyl]benzoate: Similar structure but with an additional methylamino group.
Methyl 4-[(1s)-1-hydroxyethyl]benzoate: Similar structure but with the hydroxyethyl group in a different position.
Uniqueness
Methyl 3-[(1s)-1-hydroxyethyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyethyl group provides additional reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
methyl 3-[(1S)-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m0/s1 |
Clave InChI |
NYOJUUILPLWPHN-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)C(=O)OC)O |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


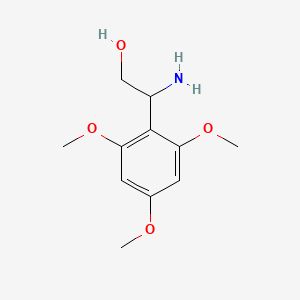
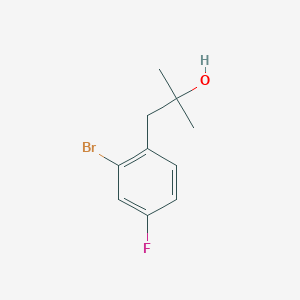

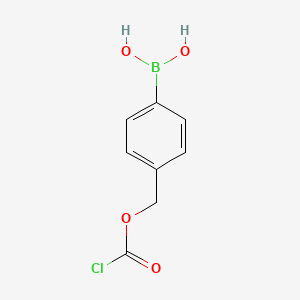
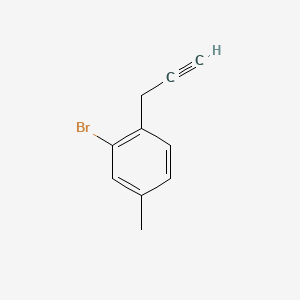
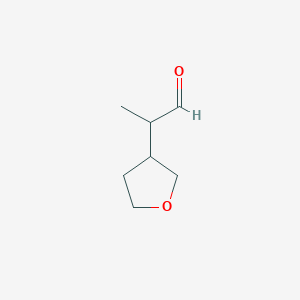
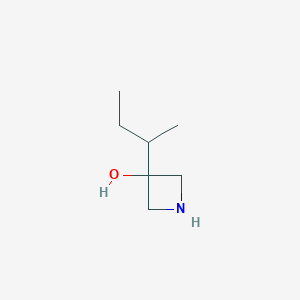
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
